Migravess

Description

Properties

CAS No. |

75334-04-2 |

|---|---|

Molecular Formula |

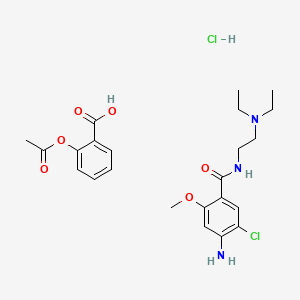

C23H31Cl2N3O6 |

Molecular Weight |

516.4 g/mol |

IUPAC Name |

2-acetyloxybenzoic acid;4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C14H22ClN3O2.C9H8O4.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2-5H,1H3,(H,11,12);1H |

InChI Key |

STXBRGVUPSJIHF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

"Migravess" Unidentified; Technical Guide on the Mechanism of Action of Sumatriptan in Migraine Pathophysiology Provided as a Representative Example

Initial searches for a medication named "Migravess" did not yield any results for an approved or clinically investigated drug for migraine treatment. It is possible that this name is a misspelling of an existing medication or a product not widely recognized in scientific literature. However, a study from 1984 investigated a combination of effervescent metoclopramide (B1676508) and aspirin (B1665792), referred to as "this compound," for migraine attacks[1].

Given the user's request for an in-depth technical guide on the mechanism of action of a migraine medication, this report will focus on Sumatriptan (B127528) , a well-established and extensively researched drug, as a representative example of the triptan class of migraine treatments. Triptans are a major class of drugs that act on serotonin (B10506) receptors in the brain and are used for the acute treatment of migraine[2][3].

Introduction to Migraine Pathophysiology

Migraine is a complex neurological disorder characterized by recurrent episodes of moderate to severe headaches, often accompanied by symptoms like nausea, vomiting, and sensitivity to light and sound. The underlying pathophysiology is not entirely understood but is believed to involve the activation of the trigeminovascular system[4][5]. This system plays a crucial role in relaying head pain signals to the brain[4]. During a migraine attack, there is an activation of trigeminal sensory nerves that innervate the cranial blood vessels. This activation leads to the release of vasoactive neuropeptides, most notably calcitonin gene-related peptide (CGRP), which is a potent vasodilator and is central to migraine pathophysiology[4][5][6]. Elevated levels of CGRP are observed during migraine attacks and can induce migraine-like headaches when infused in individuals with migraine[4][5].

Sumatriptan: A 5-HT1B/1D Receptor Agonist

Sumatriptan is a selective serotonin (5-hydroxytryptamine; 5-HT) receptor agonist, with high affinity for 5-HT1B and 5-HT1D receptors. Its therapeutic action in migraine is attributed to its agonist effects at these receptors on intracranial blood vessels and sensory nerves of the trigeminal system.

Mechanism of Action

The precise mechanism of action of sumatriptan in relieving migraine headache is multifaceted and involves the following key actions:

-

Cranial Vasoconstriction: Sumatriptan constricts large intracranial arteries and dural vessels by acting on 5-HT1B receptors located on the smooth muscle cells of these vessels. This counteracts the vasodilation that is thought to contribute to the throbbing pain of a migraine headache.

-

Inhibition of Neuropeptide Release: Sumatriptan activates presynaptic 5-HT1D receptors on trigeminal nerve endings. This activation inhibits the release of proinflammatory and vasoactive neuropeptides, including CGRP and substance P. By reducing the release of these peptides, sumatriptan attenuates the inflammatory response and subsequent pain signaling.

-

Inhibition of Nociceptive Transmission: Sumatriptan may also exert its effects within the brainstem, specifically in the trigeminal nucleus caudalis. By acting on 5-HT1D/1F receptors in this region, it is thought to inhibit the transmission of pain signals from the trigeminal nerve to higher-order neurons in the brain.

Signaling Pathways

The therapeutic effects of sumatriptan are mediated through G-protein coupled 5-HT1B/1D receptors. The binding of sumatriptan to these receptors initiates an intracellular signaling cascade that ultimately leads to the observed physiological responses.

Quantitative Data from Clinical Trials

The efficacy of sumatriptan has been established in numerous clinical trials. The following table summarizes key quantitative data from pivotal studies.

| Endpoint | Sumatriptan 100 mg | Placebo |

| Headache Relief at 2 hours | 50-60% | 20-30% |

| Pain-Free at 2 hours | 20-30% | <10% |

| Sustained Pain-Free (2-24h) | 20-25% | <10% |

| Nausea Relief at 2 hours | 40-50% | 20-30% |

Data are aggregated from multiple sources and represent approximate ranges.

Experimental Protocols

The mechanism of action of sumatriptan has been elucidated through a variety of experimental studies, both in vitro and in vivo.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of sumatriptan for various serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A) are prepared.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand (e.g., [3H]5-carboxamidotryptamine) and varying concentrations of unlabeled sumatriptan.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of sumatriptan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Model of Neurogenic Dural Vasodilation

Objective: To assess the ability of sumatriptan to inhibit neurogenic dural vasodilation.

Methodology:

-

Animal Model: Anesthetized rats or guinea pigs are used.

-

Surgical Preparation: The dura mater is exposed, and a cranial window is created to visualize the dural blood vessels.

-

Stimulation: The trigeminal ganglion or a dural artery is electrically stimulated to induce the release of CGRP and subsequent vasodilation.

-

Drug Administration: Sumatriptan or a vehicle control is administered intravenously.

-

Measurement: Changes in dural vessel diameter are measured using intravital microscopy.

-

Data Analysis: The percentage inhibition of the stimulation-induced vasodilation by sumatriptan is calculated.

Conclusion

Sumatriptan is a cornerstone in the acute treatment of migraine, exerting its therapeutic effects through a multi-faceted mechanism of action. By acting as a selective agonist at 5-HT1B and 5-HT1D receptors, it effectively reverses cranial vasodilation, inhibits the release of key pain-mediating neuropeptides, and modulates nociceptive transmission in the trigeminal pathway. The extensive body of preclinical and clinical research has firmly established its efficacy and provided a detailed understanding of its role in migraine pathophysiology.

References

- 1. Effervescent metoclopramide and aspirin (this compound) versus effervescent aspirin or placebo for migraine attacks: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labiotech.eu [labiotech.eu]

- 3. drugs.com [drugs.com]

- 4. scienceofmigraine.com [scienceofmigraine.com]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. Migraine Headache Treatment & Management: Approach Considerations, Emergency Department Considerations, Reduction of Migraine Triggers [emedicine.medscape.com]

Synergistic Effects of Aspirin and Metoclopramide in Migravess: An In-depth Technical Guide

Introduction

Migraine is a complex neurological disorder characterized by recurrent episodes of moderate to severe unilateral, pulsating headaches. These episodes are often accompanied by a range of debilitating symptoms, including nausea, vomiting, photophobia, and phonophobia. The pathophysiology of migraine is multifaceted, involving the activation of the trigeminovascular system, neurogenic inflammation, and sensitization of central and peripheral pain pathways. A key challenge in the acute treatment of migraine is the common occurrence of gastric stasis, which can delay the absorption and reduce the efficacy of oral medications.

The combination of aspirin (B1665792) and metoclopramide (B1676508), as formulated in Migravess, represents a rational therapeutic strategy designed to address both the primary headache and the associated gastrointestinal symptoms of a migraine attack. Aspirin, a non-steroidal anti-inflammatory drug (NSAID), targets the inflammatory and pain pathways, while metoclopramide, an antiemetic and prokinetic agent, alleviates nausea and vomiting and enhances the absorption of aspirin. This guide provides a comprehensive technical overview of the synergistic mechanisms, pharmacokinetics, clinical efficacy, and underlying signaling pathways of the aspirin-metoclopramide combination for drug development professionals, researchers, and scientists.

Mechanism of Action

Aspirin: Targeting Pain and Inflammation

Aspirin (acetylsalicylic acid) is a cornerstone of mild to moderate pain management.[1] Its primary mechanism of action involves the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] This inhibition prevents the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation and pain.[1][2][4][5] By reducing the synthesis of these pro-inflammatory molecules, aspirin exerts its analgesic and anti-inflammatory effects.[1][2] Furthermore, aspirin's antiplatelet activity, resulting from the inhibition of thromboxane (B8750289) A2 production, may also play a role in its efficacy in migraine by preventing platelet aggregation and the subsequent release of serotonin (B10506).[3]

Metoclopramide: Alleviating Gastrointestinal Symptoms and Potentiating Analgesia

Metoclopramide is a versatile agent with a dual mechanism of action that is particularly beneficial in the context of a migraine attack. It acts as a dopamine (B1211576) D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist.[6][7] Its antagonism of D2 receptors in the chemoreceptor trigger zone of the brainstem underlies its potent antiemetic effects.[7][8]

Furthermore, metoclopramide has a prokinetic effect on the upper gastrointestinal tract, increasing esophageal peristalsis, lower esophageal sphincter pressure, and gastric emptying.[7][8] This action is crucial during a migraine attack, as it counteracts the commonly associated gastric stasis, thereby facilitating the absorption of co-administered drugs like aspirin.[7][9] Some evidence also suggests that metoclopramide may have a direct analgesic effect by suppressing central trigeminovascular neurons, which are implicated in migraine pathophysiology.[10]

Synergistic Interaction

The combination of aspirin and metoclopramide in this compound creates a synergistic effect that addresses multiple facets of a migraine attack. Metoclopramide's prokinetic properties enhance the rate and extent of aspirin absorption, which can be impaired during a migraine.[11][12][13] This leads to a more rapid onset of analgesic action. The antiemetic effect of metoclopramide directly counteracts the nausea and vomiting that are common and distressing symptoms of migraine.[9][14] This dual-pronged approach of targeting both the pain and the associated gastrointestinal distress results in a more comprehensive and effective treatment for acute migraine attacks.[9]

Pharmacokinetics

A study conducted on 10 healthy volunteers investigated the pharmacokinetics of a combined aspirin-metoclopramide preparation compared to the individual components administered alone. The results showed no significant difference in the bioavailability of either aspirin or metoclopramide from the combination as compared to the individual drugs.[15][16] This indicates that the co-formulation in this compound does not negatively impact the absorption of its active ingredients.[15][16]

Another study involving 30 migraine patients during an acute attack compared the pharmacokinetics of aspirin alone, aspirin with oral metoclopramide, and aspirin with intramuscular metoclopramide.[17] The findings revealed that the rates of aspirin absorption and elimination were not affected by the migraine itself.[17]

Table 1: Pharmacokinetic Parameters of Aspirin and Salicylate in Migraine Patients

| Treatment Group | Mean Absorption Rate Constant (h⁻¹) ± SD |

| Aspirin only | 7.91 ± 3.42 |

| Aspirin + Oral Metoclopramide | 6.74 ± 3.26 |

| Aspirin + IM Metoclopramide | 8.12 ± 2.82 |

| Normal Volunteers (for comparison) | 14.15 ± 9.48 |

Data from Ross-Lee et al., 1983[17]

Clinical Efficacy

Multiple clinical trials have demonstrated the efficacy of the aspirin and metoclopramide combination in the acute treatment of migraine.

A double-blind, cross-over study involving 118 patients with common migraine compared an effervescent preparation of 650 mg aspirin and 10 mg metoclopramide (this compound) with effervescent aspirin alone and placebo.[18] this compound was found to be significantly better than placebo for relieving both pain and nausea.[18] While there was no statistically significant difference in analgesic or anti-nausea effect between this compound and aspirin alone in this particular study, the need for rescue medication was higher in the placebo group.[18]

A review of nine studies with a total of 1,805 patients concluded that the combination of aspirin and metoclopramide is an effective and well-tolerated treatment for migraine attacks.[19] The review found that the combination therapy demonstrated a significant benefit in terms of headache relief, nausea, and vomiting compared to placebo or aspirin alone.[19] Furthermore, its efficacy was comparable to oral sumatriptan (B127528) and superior to dihydroergotamine.[19]

A Cochrane meta-analysis of 13 randomized controlled trials involving 4,222 participants confirmed that high-dose aspirin (900-1000 mg) is an effective treatment for acute migraine.[20] The addition of metoclopramide was shown to significantly reduce nausea and vomiting.[20][21]

Table 2: Summary of Clinical Efficacy Data

| Comparison | Outcome | Result | Reference |

| Aspirin (900-1000 mg) vs. Placebo | 2-hour pain-free status | NNT = 8.1 | [20] |

| 2-hour headache relief | NNT = 4.9 | [20] | |

| 24-hour headache relief | NNT = 6.6 | [20] | |

| Aspirin + Metoclopramide vs. Placebo | 2-hour pain-free status | NNT = 8.8 | [20][21] |

| 2-hour headache relief | NNT = 3.3 | [20][21] | |

| 24-hour headache relief | NNT = 6.2 | [20][21] | |

| Aspirin + Metoclopramide vs. Aspirin alone | 2-hour headache relief | Aspirin + Metoclopramide more effective | [20][21] |

| Nausea and Vomiting | Addition of metoclopramide significantly reduced symptoms | [14][21] | |

| Aspirin + Metoclopramide vs. Sumatriptan (50 mg) | 2-hour pain-free and headache relief | Equivalent efficacy | [21] |

| Lysine (B10760008) acetylsalicylate (900 mg aspirin equivalent) + Metoclopramide (10 mg) vs. Sumatriptan (100 mg) | Headache decrease (severe/moderate to mild/none) | 57% vs. 53% (no significant difference) | [22] |

| Nausea treatment | Combination significantly more effective | [22] | |

| Tolerability | Combination better tolerated (fewer adverse events) | [22] |

NNT: Number Needed to Treat

Experimental Protocols

Clinical Trial Design for Acute Migraine Treatment

A typical randomized, double-blind, placebo-controlled, parallel-group or cross-over study to evaluate the efficacy of an acute migraine treatment would involve the following:

-

Patient Population: Adult patients with a history of migraine with or without aura, as defined by the International Classification of Headache Disorders (ICHD) criteria.

-

Inclusion Criteria:

-

Age 18-65 years.

-

A history of migraine for at least one year.

-

Experience 2 to 8 moderate to severe migraine attacks per month.

-

-

Exclusion Criteria:

-

Contraindications to the study medications.

-

Use of prophylactic migraine medications that have not been stabilized.

-

History of medication overuse headache.

-

-

Treatment Arms:

-

Aspirin + Metoclopramide combination.

-

Aspirin alone.

-

Metoclopramide alone.

-

Placebo.

-

-

Outcome Measures:

-

Primary:

-

Pain-free at 2 hours post-dose.

-

Absence of the most bothersome symptom (MBS) at 2 hours post-dose.

-

-

Secondary:

-

Headache relief at 2 hours post-dose.

-

Sustained pain-free from 2 to 24 hours post-dose.

-

Absence of nausea, photophobia, and phonophobia at 2 hours post-dose.

-

Use of rescue medication within 24 hours.

-

Patient global impression of change at 2 hours.

-

-

Preclinical Assessment of Drug Synergy: Isobolographic Analysis

Isobolographic analysis is a common method used in preclinical studies to determine whether the effects of a drug combination are synergistic, additive, or antagonistic.

-

Procedure:

-

Determine the dose-response curves for each drug individually to establish the ED50 (the dose that produces 50% of the maximal effect).

-

Select several fixed-ratio combinations of the two drugs.

-

Determine the dose-response curves for each combination.

-

Construct an isobologram by plotting the doses of the two drugs that produce a specified level of effect (e.g., the ED50).

-

-

Interpretation:

-

Additive: The experimental data points for the combination fall on the line connecting the ED50 values of the individual drugs.

-

Synergistic: The experimental data points for the combination fall below the line of additivity, indicating that lower doses of both drugs are needed to achieve the same effect.

-

Antagonistic: The experimental data points for the combination fall above the line of additivity.

-

In Vivo Model of Migraine: Trigeminovascular Nociception in Rats

This model is used to study the mechanisms of migraine pain and to test the efficacy of potential anti-migraine drugs.[10]

-

Procedure:

-

Anesthetize the rats.

-

Perform a craniotomy to expose the dura mater.

-

Place a stimulating electrode on the dura mater to activate trigeminal afferent fibers.

-

Record the electrical activity of second-order neurons in the trigeminocervical complex (TCC) in the brainstem.[10]

-

Administer the test compounds (e.g., aspirin, metoclopramide, or their combination) and observe their effects on the neuronal firing in the TCC.[10]

-

-

Rationale: This model allows for the investigation of how drugs modulate the transmission of nociceptive signals from the meninges to the central nervous system, a key process in migraine headache.

Signaling Pathways and Experimental Workflows

Aspirin's Inhibition of Prostaglandin (B15479496) Synthesis

Caption: Mechanism of action of aspirin in inhibiting prostaglandin and thromboxane synthesis.

Metoclopramide's Dual Receptor Antagonism

References

- 1. Aspirin for Migraine: Dosage, Side Effects, More [healthline.com]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. All About Aspirin, Migraine, and Headache [everydayhealth.com]

- 4. youtube.com [youtube.com]

- 5. Aspirin for migraine: How it works, dosages, side effects, and more [medicalnewstoday.com]

- 6. Application of metoclopramide specificity in migraine attacks therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metoclopramide for Acute Migraine Treatment in the Emergency Department: An Effective Alternative to Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. The Influence of Metoclopramide on Trigeminovascular Nociception: Possible Anti-migraine Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Aspirin treatment of migraine attacks: plasma drug level data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aspirin pharmacokinetics in migraine. The effect of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aspirin with or without an antiemetic for acute migraine headaches in adults | Cochrane Abstracts [evidence.unboundmedicine.com]

- 15. The pharmacokinetics of the individual constituents of an aspirin-metoclopramide combination ('this compound') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. Effervescent metoclopramide and aspirin (this compound) versus effervescent aspirin or placebo for migraine attacks: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Combined aspirin and metoclopramide in the acute treatment of migraine attacks: a review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. cdn.mdedge.com [cdn.mdedge.com]

- 21. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 22. The effectiveness of combined oral lysine acetylsalicylate and metoclopramide compared with oral sumatriptan for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Pharmacology of Migravess: A Technical Whitepaper on its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Migravess is an effervescent combination formulation designed for the acute treatment of migraine. It contains two active pharmaceutical ingredients (APIs): Acetylsalicylic Acid (Aspirin), a non-steroidal anti-inflammatory drug (NSAID), and Metoclopramide (B1676508), a prokinetic and antiemetic agent. This synergistic combination aims to address both the pain and the gastrointestinal symptoms, such as nausea and gastric stasis, that are characteristic of migraine attacks.

This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the this compound formulation, based on available scientific literature. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the formulation's core pharmacology.

Pharmacokinetics

The therapeutic efficacy of this compound is underpinned by the rapid absorption and distinct pharmacokinetic profiles of its components. A key study investigating the specific aspirin-metoclopramide combination ('this compound') concluded that there was no significant difference in the bioavailability of either aspirin (B1665792) or metoclopramide when administered together in this formulation compared to when the individual components were given alone[1]. The effervescent nature of the formulation is designed to promote rapid dissolution and absorption, which is critical for acute migraine relief[2].

Absorption, Distribution, Metabolism, and Excretion (ADME)

Acetylsalicylic Acid (Aspirin): Following oral administration, aspirin (acetylsalicylic acid, ASA) is rapidly absorbed and hydrolyzed to its main active metabolite, salicylic (B10762653) acid (SA), in the pre-systemic circulation and liver[3]. The effervescent formulation significantly accelerates absorption compared to standard tablets, leading to a faster onset of action[4][5].

Metoclopramide: Metoclopramide is also rapidly and well-absorbed from the gastrointestinal tract after oral administration, with an absolute bioavailability of approximately 80%[6][7][8]. It has a large volume of distribution, suggesting extensive tissue uptake[7]. Metabolism occurs primarily in the liver via CYP2D6, and the drug is excreted mainly in the urine[7][8].

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for acetylsalicylic acid (ASA), its metabolite salicylic acid (SA), and metoclopramide, based on studies of effervescent and oral solution formulations.

Note: Data for the specific 'this compound' combination product from the primary 1984 study by Manniche et al. were not available in detail. The data presented below are compiled from studies on individual effervescent aspirin and oral metoclopramide formulations, which serve as a proxy for the components of this compound.

Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) from a 500 mg Effervescent Tablet Formulation [5]

| Parameter | Geometric Mean ± SD | 95% Confidence Interval |

| Cmax (mg/L) | 10.79 ± 1.06 | Not Reported |

| Tmax (h) | 0.26 (Median) | 0.25 - 0.50 |

| AUC (mg·h/L) | 6.83 ± 0.56 | Not Reported |

Table 2: Pharmacokinetic Parameters of Salicylic Acid (SA) after a 500 mg Effervescent Aspirin Dose [5]

| Parameter | Geometric Mean ± SD | 95% Confidence Interval |

| Cmax (mg/L) | 43.1 ± 10.2 | Not Reported |

| Tmax (h) | 0.75 (Median) | 0.50 - 1.00 |

| AUC (mg·h/L) | 165.2 ± 35.8 | Not Reported |

Table 3: Pharmacokinetic Parameters of Metoclopramide after a 20 mg Oral Tablet Dose [2]

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 34.51 ± 4.91 |

| Tmax (h) | 1.56 ± 0.18 |

| AUC₀-t (ng·h/mL) | 273.88 ± 114.49 |

| t₁/₂ (h) | 5.19 ± 1.14 |

Experimental Protocols

Bioavailability Study Protocol (General Design)

The pharmacokinetic parameters presented are typically determined through a randomized, single-dose, two-way crossover bioequivalence study.

References

- 1. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Influence of Differing Analgesic Formulations of Aspirin on Pharmacokinetic Parameters [mdpi.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. drugs.com [drugs.com]

- 7. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Alliance in Migravess: Metoclopramide's Prokinetic Role in Optimizing Aspirin Absorption for Migraine Relief

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Migraine attacks are frequently accompanied by gastric stasis, a significant delay in stomach emptying that can severely impede the absorption of orally administered analgesics. This phenomenon often leads to suboptimal pain relief and treatment failure. Migravess, a combination therapy for migraine, strategically incorporates metoclopramide (B1676508) alongside aspirin (B1665792) to counteract this physiological hurdle. Metoclopramide, a prokinetic and antiemetic agent, accelerates gastric emptying, thereby ensuring rapid and efficient absorption of aspirin. This technical guide provides an in-depth analysis of the pivotal role of metoclopramide in enhancing aspirin's pharmacokinetic profile, supported by quantitative data from key clinical studies, detailed experimental protocols, and visualizations of the underlying mechanisms.

The Pathophysiological Challenge: Gastric Stasis in Migraine

During a migraine attack, a significant portion of patients experience a range of gastrointestinal symptoms, with gastric stasis being a key contributor to therapeutic challenges.[1][2] This delay in the transit of gastric contents into the small intestine, the primary site for drug absorption, can lead to a delayed onset of action and reduced efficacy of oral medications.[1][3][4] Studies have demonstrated that the absorption of effervescent aspirin is significantly impaired during migraine attacks compared to headache-free periods or in healthy volunteers.[5][6] This impaired absorption is directly linked to delayed gastric emptying.[5][6][7] For instance, the time to half emptying of the stomach can be significantly longer in migraineurs, both during and between attacks, compared to non-migrainous individuals.[3][8]

Metoclopramide: A Prokinetic Approach to Overcoming Gastric Stasis

Metoclopramide addresses the issue of gastric stasis through its prokinetic properties, which enhance gastrointestinal motility.[9][10][11][12][13] Its mechanism of action is multifaceted, primarily involving:

-

Dopamine (B1211576) D2 Receptor Antagonism: Metoclopramide blocks dopamine D2 receptors in the gastrointestinal tract, which normally inhibit motility. This action promotes smoother and more coordinated contractions of the stomach and intestines.[10][12]

-

Serotonin 5-HT4 Receptor Agonism: It also acts as a 5-HT4 receptor agonist, which further contributes to its prokinetic effects by enhancing the release of acetylcholine, a neurotransmitter that stimulates muscle contractions.[10][11]

-

Cholinergic Sensitization: Metoclopramide increases the sensitivity of gastrointestinal smooth muscle to acetylcholine, augmenting its contractile effects.[9]

By accelerating gastric emptying, metoclopramide ensures that aspirin is delivered to the small intestine more rapidly, facilitating its prompt absorption into the bloodstream.[1][5][6]

Quantitative Evidence: Pharmacokinetic Enhancement of Aspirin

Clinical studies have consistently demonstrated the positive impact of metoclopramide on the pharmacokinetics of aspirin in patients experiencing migraine attacks. The co-administration of metoclopramide leads to a more rapid attainment of therapeutic plasma concentrations of aspirin and its active metabolite, salicylate (B1505791).

Table 1: Pharmacokinetic Parameters of Aspirin and Salicylate with and without Metoclopramide during Migraine

| Parameter | Aspirin Alone | Aspirin + Oral Metoclopramide | Aspirin + Intramuscular Metoclopramide |

| Peak Plasma Aspirin Concentration (Cmax) | Lower | Higher | Higher |

| Time to Peak Plasma Aspirin Concentration (Tmax) | Delayed | Earlier | Variable |

| Peak Plasma Salicylate Concentration (Cmax) | Lower | Higher | Higher |

Data compiled from Ross-Lee et al. (1982).[14][15]

Table 2: Bioavailability of Aspirin from a Combined Formulation (this compound) vs. Individual Components in Healthy Volunteers

| Parameter | Combined Preparation (Aspirin + Metoclopramide) | Aspirin Alone | Metoclopramide Alone |

| Aspirin Bioavailability | No significant difference | - | - |

| Metoclopramide Bioavailability | No significant difference | - | No significant difference |

Data from a study on healthy volunteers demonstrating no negative impact on the bioavailability of either component when administered together in the this compound formulation.[16][17]

Key Experimental Protocols

The following outlines the methodologies of seminal studies that have elucidated the role of metoclopramide in enhancing aspirin absorption.

Ross-Lee et al. (1982): A Comparative Study of Aspirin Absorption in Migraine

-

Objective: To investigate the plasma levels of aspirin and salicylate during migraine attacks with and without metoclopramide.

-

Study Design: A comparative study involving three groups of 10 subjects each, all experiencing a migraine attack.

-

Interventions:

-

Group 1: 900 mg oral aspirin alone.

-

Group 2: 900 mg oral aspirin plus 10 mg oral metoclopramide.

-

Group 3: 900 mg oral aspirin plus 10 mg intramuscular metoclopramide.

-

-

Methodology: Plasma aspirin and salicylate levels were measured at intervals over a two-hour period following drug administration.

-

Key Findings: The groups receiving metoclopramide, both orally and intramuscularly, exhibited higher peak plasma concentrations of aspirin and salicylate compared to the group that received aspirin alone. The oral metoclopramide group also showed a tendency for earlier appearance of aspirin in the plasma.[14][15]

Volans (1975): The Effect of Metoclopramide on Effervescent Aspirin Absorption

-

Objective: To assess the impact of metoclopramide on the absorption of effervescent aspirin during migraine attacks.

-

Study Design: A comparative study with two groups of patients experiencing migraine attacks.

-

Interventions:

-

Group 1: Received effervescent aspirin alone.

-

Group 2: Received intramuscular metoclopramide prior to the administration of effervescent aspirin.

-

-

Methodology: The rate of aspirin absorption was compared between the two groups, and also against the absorption rates in normal volunteers and in the same patients when they were headache-free.

-

Key Findings: The study concluded that the impaired absorption of effervescent aspirin during migraine attacks is due to delayed gastric emptying, and this impairment can be overcome by the administration of parenteral metoclopramide.[5][6]

Tfelt-Hansen & Olesen (1984): Efficacy of a Combined Effervescent Formulation (this compound)

-

Objective: To compare the efficacy of an effervescent preparation of aspirin (650 mg) and metoclopramide (10 mg) (this compound) with effervescent aspirin alone and a placebo.

-

Study Design: A double-blind, cross-over study involving 118 patients with common migraine.

-

Interventions: Patients treated their migraine attacks with this compound, effervescent aspirin, or a placebo in a randomized order.

-

Methodology: Patients recorded the effectiveness of the treatment for each attack.

-

Key Findings: this compound was found to be significantly better than placebo for relieving both pain and nausea. While there was no statistically significant difference in analgesic effectiveness between this compound and aspirin alone, the combination therapy was superior in reducing the need for additional medication.[18][19]

Visualizing the Mechanisms of Action and Experimental Workflow

Signaling Pathway of Metoclopramide's Prokinetic Effect

References

- 1. Migraine and drug absorption [pubmed.ncbi.nlm.nih.gov]

- 2. aci.health.nsw.gov.au [aci.health.nsw.gov.au]

- 3. impelpharma.com [impelpharma.com]

- 4. Absorption of Effervescent Aspirin during Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of metoclopramide on the absorption of effervescent aspirin in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of metoclopramide on the absorption of effervescent aspirin in migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of migraine attack and metoclopramide on the absorption of tolfenamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gastric stasis in migraineurs: Etiology, characteristics, and clinical and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Aspirin treatment of migraine attacks: plasma drug level data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aspirin Treatment of Migraine Attacks: Plasma Drug Level Data | Semantic Scholar [semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. The pharmacokinetics of the individual constituents of an aspirin-metoclopramide combination ('this compound') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effervescent metoclopramide and aspirin (this compound) versus effervescent aspirin or placebo for migraine attacks: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.regionh.dk [research.regionh.dk]

Cellular Targets of Migravess Components in the Trigeminal Nervous System: An In-depth Technical Guide

Affiliation: Google Research

Abstract

Migravess, a combination therapy containing acetylsalicylic acid (aspirin) and metoclopramide (B1676508), is an established treatment for acute migraine attacks. Its efficacy stems from the complementary actions of its components on the trigeminal nervous system, the principal pathway for migraine pain. This technical guide delineates the cellular and molecular targets of acetylsalicylic acid and metoclopramide within the trigeminal system, providing a detailed overview for researchers, scientists, and drug development professionals. We present quantitative data on their effects, detailed experimental protocols from key studies, and visual representations of the relevant signaling pathways and experimental workflows. This guide aims to provide a comprehensive resource for understanding the mechanistic basis of this compound's therapeutic action in migraine.

Introduction

Migraine is a debilitating neurological disorder characterized by severe, throbbing headaches, often accompanied by nausea, vomiting, photophobia, and phonophobia. The pathophysiology of migraine is complex but is critically dependent on the activation and sensitization of the trigeminovascular system. This system comprises the trigeminal ganglion, its peripheral projections that innervate the cranial blood vessels and meninges, and its central projections to the brainstem, particularly the trigeminal nucleus caudalis (TNC).

This compound is a therapeutic formulation that combines acetylsalicylic acid (ASA), a non-steroidal anti-inflammatory drug (NSAID), with metoclopramide, a dopamine (B1211576) and serotonin (B10506) receptor antagonist. This combination targets multiple facets of the migraine attack, from the initial nociceptive signaling to the associated gastrointestinal symptoms. This document provides an in-depth exploration of the cellular targets of each component within the trigeminal nervous system.

Acetylsalicylic Acid (Aspirin): Targeting Nociception and Neuroinflammation

Acetylsalicylic acid is a cornerstone of migraine therapy, exerting its effects through both peripheral and central mechanisms to dampen trigeminal nociception.

Primary Cellular Target: Cyclooxygenase (COX) Enzymes

The principal mechanism of action of ASA is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the synthesis of prostaglandins (B1171923) (PGs), which are potent inflammatory mediators that play a crucial role in sensitizing peripheral nociceptors on trigeminal afferent fibers.

-

Peripheral Action: In the dura mater, activation of trigeminal afferents leads to the release of pro-inflammatory molecules. ASA's inhibition of COX enzymes in this region reduces the local production of prostaglandins, thereby preventing the sensitization of meningeal nociceptors and reducing the afferent barrage to the TNC.

-

Central Action: Both COX-1 and COX-2 are also expressed in the central nervous system, including the trigeminal nucleus caudalis. Central inhibition of prostaglandin (B15479496) synthesis by ASA is thought to contribute to its analgesic effect by modulating central sensitization, a key process in the establishment and maintenance of migraine pain.[2][3]

Modulation of Central Trigeminal Neurons

Beyond COX inhibition, ASA has been shown to directly modulate the activity of central trigeminal neurons.

-

Inhibition of Neuronal Firing: Intravenous administration of ASA has been demonstrated to inhibit the activation of central trigeminal neurons in the brainstem following stimulation of the superior sagittal sinus, a key structure in animal models of migraine.[2][4] This suggests a direct central inhibitory effect on trigeminovascular processing.

-

Modulation of Pain Processing Centers: Functional magnetic resonance imaging (fMRI) studies in healthy volunteers have shown that ASA can attenuate the BOLD signal changes in response to trigeminal nociceptive stimulation in higher-order pain processing centers such as the anterior cingulate cortex (ACC) and the secondary somatosensory cortex (SII).[2][5]

Quantitative Data: Effects of Acetylsalicylic Acid

| Parameter | Effect | Model System | Reference |

| Somatosensory Evoked Potentials (SEPs) | Reduction of peak-to-peak amplitudes by 18% at 45 min and 26% at 60 min | Cat model (superior sagittal sinus stimulation) | [4] |

| Trigeminal Cell Firing | Reduced probability of firing in 63% of monitored single units | Cat model (superior sagittal sinus stimulation) | [4] |

| Meningeal Nociception | Inhibition of spontaneous and mechanically evoked activity of medullary dorsal horn neurons | Rat model (dural stimulation) | [6] |

| Headache Relief (2 hours) | 55.0% response rate (vs. 36.8% for placebo) | Human clinical trial | [7] |

| Pain-Free (2 hours) | 29% of patients (vs. 16.7% for placebo) | Human clinical trial | [7] |

Experimental Protocols

-

Model: Anesthetized cats.

-

Procedure: Electrical stimulation of the superior sagittal sinus is used to activate the trigeminovascular system. Extracellular single-unit recordings are performed in the dorsolateral C2 spinal cord to monitor the activity of central trigeminal neurons.

-

Intervention: A soluble salt of acetylsalicylic acid (acetylsalicylic lysinate, 30 mg/kg) is administered intravenously.

-

Outcome Measures: Changes in the peak-to-peak amplitudes of somatosensory evoked potentials and the firing probability of single trigeminal neurons are quantified.

-

Reference: Kaube et al. (1993).[4]

-

Model: Healthy human volunteers.

-

Procedure: A standardized model for trigeminal-nociceptive stimulation is employed using gaseous ammonia (B1221849) delivered to the nostrils. fMRI is used to measure blood-oxygen-level-dependent (BOLD) signal changes in the brain.

-

Design: A double-blind, within-subject design is used, comparing the effects of acetylsalicylic acid to saline.

-

Outcome Measures: Differences in BOLD signal changes in response to painful stimulation are analyzed in key pain-processing regions of the brain.

-

Reference: Körtke et al. (2014).[2]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Acetylsalicylic acid's primary mechanism of action.

Caption: Experimental workflow for fMRI studies on trigeminal nociception.

Metoclopramide: Targeting Central Nociception and Nausea

Metoclopramide's role in this compound extends beyond its well-known antiemetic properties to include direct analgesic effects within the trigeminal nervous system.

Primary Cellular Targets: Dopamine and Serotonin Receptors

Metoclopramide is a versatile drug that interacts with multiple receptor types.[2][8]

-

Dopamine D2 Receptor Antagonism: This is considered the primary mechanism for metoclopramide's analgesic effect in migraine.[2][6] D2 receptors are present in the trigeminocervical complex, and their blockade by metoclopramide suppresses the activation of trigeminovascular neurons.[2] This central action dampens the transmission of nociceptive signals from the trigeminal nerve to higher brain centers.

-

Serotonin 5-HT3 Receptor Antagonism: Metoclopramide is a weak antagonist at 5-HT3 receptors.[2] These receptors are densely located in the chemoreceptor trigger zone (CTZ) of the brainstem and on vagal afferent nerve terminals in the gastrointestinal tract.[9][10] Blockade of these receptors is the principal mechanism for its antiemetic effects, which are crucial for managing the nausea and vomiting that frequently accompany migraine attacks.

-

Serotonin 5-HT4 Receptor Agonism: Metoclopramide also acts as a 5-HT4 receptor agonist.[2][8] This action contributes to its prokinetic effects on the gastrointestinal tract, helping to reverse the gastric stasis that can occur during a migraine attack and improving the absorption of co-administered drugs like aspirin (B1665792).

Central Inhibition of Trigeminovascular Nociception

Electrophysiological studies have provided direct evidence for metoclopramide's central analgesic action.

-

Suppression of Neuronal Firing: Metoclopramide significantly and dose-dependently suppresses both the ongoing and evoked firing of second-order dura-sensitive neurons in the trigeminocervical complex.[4]

-

No Effect on Peripheral Vasodilation: In contrast to its central effects, metoclopramide does not affect neurogenic dural vasodilation, indicating that its primary analgesic action is not at the peripheral trigeminal nerve endings but rather at the central synapses in the brainstem.[4]

Quantitative Data: Effects of Metoclopramide

| Parameter | Effect | Model System | Reference |

| TCC Neuron Firing (Ongoing) | Suppressed to a median of 30% of the initial level | Rat model (electrophysiology) | [4] |

| TCC Neuron Firing (Evoked) | Suppressed to a median of 4% of the initial level | Rat model (electrophysiology) | [4] |

| c-fos Expression in TNC | Significantly lower than in the saline group | Rat model (cortical spreading depression) | [2][6] |

| Nausea Relief | 86% of patients experienced relief (vs. 71% for placebo) | Human clinical trial | [4][11] |

| Headache Improvement (1 hour) | Mean improvement of 4.7 NRS points (10mg dose) | Human clinical trial | [5] |

Experimental Protocols

-

Model: Anesthetized rats.

-

Procedure: A tungsten microelectrode is used for extracellular recordings of the activity of second-order dura-sensitive neurons in the TCC. Dural electrical stimulation is applied to evoke neuronal responses.

-

Intervention: Cumulative intravenous infusion of metoclopramide (e.g., three steps of 5 mg/kg at 30-minute intervals).

-

Outcome Measures: Changes in the ongoing firing rate and the magnitude of responses to dural stimulation are measured and compared to a saline control group.

-

Reference: Dolgorukova et al. (2020).[4]

-

Model: Adult male Wistar rats.

-

Procedure: Cortical spreading depression (CSD), a model for migraine aura, is induced by pinprick to activate the trigeminovascular system.

-

Intervention: Metoclopramide is administered intraperitoneally 30 minutes before CSD induction.

-

Outcome Measures: Two hours after the experiment, brain tissues are processed for c-fos immunohistochemistry. The number of c-fos positive neurons in the ipsilateral trigeminal nucleus caudalis is quantified as a marker of neuronal activation.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Metoclopramide's dual mechanism on pain and nausea pathways.

Caption: Experimental workflow for c-fos mapping of trigeminal activation.

Combined Action of Acetylsalicylic Acid and Metoclopramide

While preclinical studies directly investigating the synergistic cellular effects of ASA and metoclopramide on trigeminal neurons are lacking, clinical data strongly support the enhanced efficacy of the combination therapy.

-

Pharmacokinetic Synergy: Migraine attacks are often associated with gastric stasis, which can impair the absorption of oral medications. Metoclopramide's prokinetic effects, mediated by 5-HT4 receptor agonism, counteract this gastric slowing, thereby enhancing the rate and extent of aspirin absorption.[8][12] This ensures that therapeutic concentrations of aspirin are achieved more rapidly.

-

Clinical Efficacy: Clinical trials have consistently demonstrated that the combination of aspirin and metoclopramide is more effective than placebo at relieving headache and associated symptoms.[2][6] Furthermore, the combination has been shown to be as effective as oral sumatriptan (B127528) in the acute treatment of migraine.[13] The addition of metoclopramide to aspirin significantly improves relief from nausea and vomiting compared to aspirin alone.[14]

Quantitative Data: Combined Therapy

| Parameter | Effect of Aspirin + Metoclopramide | Comparison | Reference |

| Headache Relief (2 hours) | 54.3% response rate | vs. 25.9% for placebo | [6] |

| Headache Relief (2 hours) | 56% response rate | vs. 28% for placebo | [9] |

| Complete Headache Relief (2 hours) | 18% of patients | vs. 7% for placebo | [9] |

| Nausea (at 2 hours) | 28% of patients | vs. 44% for placebo | [9] |

| Efficacy vs. Sumatriptan (100mg) | 57% vs. 53% headache relief | No significant difference | [13] |

Conclusion

The efficacy of this compound in the acute treatment of migraine is rooted in the distinct yet complementary mechanisms of its components, acetylsalicylic acid and metoclopramide, on the trigeminal nervous system. ASA primarily acts as a peripheral and central analgesic by inhibiting prostaglandin synthesis and modulating the activity of central trigeminal neurons. Metoclopramide provides a dual benefit by centrally inhibiting trigeminal nociceptive transmission through dopamine D2 receptor antagonism and alleviating nausea and vomiting via 5-HT3 receptor blockade. Furthermore, metoclopramide's prokinetic properties facilitate the absorption of aspirin. This multi-targeted approach, addressing both the pain and associated symptoms of migraine at a cellular level, provides a strong rationale for the use of this combination therapy. Further research into the potential synergistic interactions of these two agents at the cellular and molecular level within the trigeminal system could provide deeper insights into migraine pathophysiology and pave the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Effervescent metoclopramide and aspirin (this compound) versus effervescent aspirin or placebo for migraine attacks: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmj.com [bmj.com]

- 4. A double blind study of metoclopramide in the treatment of migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metoclopramide for acute migraine: a dose-finding randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Efficacy and tolerance of an effervescent aspirin-metoclopramide combination in the treatment of a migraine attack. Randomized double-blind study using a placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylsalicylic acid effervescent 1000 mg (Aspirin) in acute migraine attacks; a multicentre, randomized, double-blind, single-dose, placebo-controlled parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of metoclopramide on the absorption of effervescent aspirin in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combined oral lysine acetylsalicylate and metoclopramide in the acute treatment of migraine: a multicentre double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of combined lysine acetylsalicylate and metoclopramide: repeated intakes in migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.regionh.dk [research.regionh.dk]

- 12. The effect of metoclopramide on the absorption of effervescent aspirin in migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effectiveness of combined oral lysine acetylsalicylate and metoclopramide compared with oral sumatriptan for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treating migraine: The case for aspirin | MDedge [mdedge.com]

Discovery and development history of aspirin-metoclopramide combination

An In-depth Technical Guide to the Discovery and Development of the Aspirin-Metoclopramide Combination

Introduction

The combination of aspirin (B1665792) and metoclopramide (B1676508) stands as a noteworthy example of rational drug development, specifically tailored to address the multifaceted symptoms of acute migraine attacks. Aspirin, a long-established non-steroidal anti-inflammatory drug (NSAID), provides analgesia, while metoclopramide, a prokinetic and antiemetic agent, alleviates migraine-associated nausea and vomiting. Crucially, metoclopramide also counteracts the gastric stasis often accompanying migraines, thereby facilitating the absorption of aspirin and enhancing its therapeutic effect. This guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanistic basis of the aspirin-metoclopramide combination for researchers, scientists, and drug development professionals.

Rationale for Combination Therapy

The rationale for combining aspirin and metoclopramide is rooted in the pathophysiology of migraine. During a migraine attack, many patients experience delayed gastric emptying, which can significantly impair the absorption and efficacy of orally administered analgesics.

-

Aspirin: Acetylsalicylic acid's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are key mediators of pain and inflammation.[1] Its history as an analgesic dates back to the use of willow bark in ancient times, with its synthesis by Felix Hoffman at Bayer in 1897.[1][2]

-

Metoclopramide: This drug's therapeutic effects stem from its antagonism of dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT3 receptors in the central nervous system (antiemetic effect) and its agonistic activity at serotonin 5-HT4 receptors in the gut (prokinetic effect). By enhancing gastric motility, metoclopramide can accelerate the absorption of co-administered drugs.[3] It was first approved in 1967 in Japan.[3]

The combination, therefore, offers a dual benefit: direct relief from nausea and a pharmacokinetic enhancement of aspirin's analgesic action.[4][5]

Preclinical and Pharmacokinetic Studies

Early research focused on understanding the pharmacokinetic interaction between the two compounds. Studies in the 1980s investigated whether co-administration altered the bioavailability of either drug.

Pharmacokinetic Profile

A key study in healthy volunteers investigated the blood levels of aspirin and metoclopramide when administered as a combined preparation versus when given alone. The results indicated no significant difference in the bioavailability of either drug from the combination compared to the individual components, suggesting a lack of mutual interference with absorption.[4][6] This finding was crucial for justifying the development of a fixed-dose combination product.

Experimental Protocol: Bioavailability Study

-

Subjects: 10 healthy volunteers (5 male, 5 female), aged 22 to 28 years.[4]

-

Design: Crossover study with weekly intervals between treatments.[4]

-

Interventions:

-

Combined effervescent buffered aspirin and metoclopramide.

-

Effervescent buffered aspirin alone.

-

Metoclopramide solution alone.[4]

-

-

Methodology: Blood samples were collected before and at various time points after administration of a single dose of each medication.[4] Plasma concentrations of aspirin, total salicylate, and metoclopramide were determined using High-Pressure Liquid Chromatography (HPLC).[4]

-

Key Finding: The time-concentration curves for each compound were smooth and rose to a single peak, with no statistically significant differences in blood levels between the combined and individual preparations.[4]

Synergistic Antithrombotic Effects

Interestingly, a preclinical study in a canine model of coronary artery thrombosis revealed a synergistic antithrombotic effect of the aspirin-metoclopramide combination. While low doses of either aspirin (0.1 mg/kg IV) or metoclopramide (0.3 mg/kg IV) alone had no significant antithrombotic properties, their combination produced a significant effect.[7] This was attributed to metoclopramide's potential 5-HT2 and alpha-2 antagonist properties, which can inhibit platelet aggregation.[7]

Clinical Development and Efficacy

Numerous clinical trials have been conducted to evaluate the efficacy and safety of the aspirin-metoclopramide combination in the acute treatment of migraine. These studies have consistently demonstrated the superiority of the combination over placebo and its comparability to other standard migraine therapies.

Efficacy Data from Key Clinical Trials

A review of nine studies encompassing 1,805 patients highlighted the significant benefit of the combined aspirin and metoclopramide (CAM) therapy.[8] The doses typically ranged from 650 to 900 mg for aspirin and 10 mg for metoclopramide.[8]

Table 1: Summary of Efficacy Outcomes for Aspirin-Metoclopramide vs. Placebo

| Outcome | Aspirin-Metoclopramide (900mg/10mg) | Placebo | p-value | Reference |

|---|---|---|---|---|

| Headache Relief at 2 hours | 54.3% | 25.9% | <0.001 | [9] |

| Complete Resolution of Attack | 14.2% | 5.3% | 0.017 | [9] |

| Relief from Associated Symptoms | 37.4% | 22.1% | 0.006 | [9] |

| Need for Rescue Medication | 44.3% | 63.2% | 0.001 | [9] |

| Able to Resume Usual Activities | 44.1% | 22.1% | 0.003 |[9] |

Table 2: Comparative Efficacy of Aspirin-Metoclopramide

| Comparison | Outcome | Finding | Reference |

|---|---|---|---|

| vs. Aspirin Alone | Analgesic Effectiveness | No significant difference (p=0.33) | [10] |

| Antinausea Effect | No significant difference (p=0.18) | [10] | |

| Headache Improvement at 2 hours | Combination more effective | [11] | |

| vs. Sumatriptan (50-100mg) | Pain-free at 2 hours | Equivalent efficacy | [8][11] |

| vs. Dihydroergotamine | Overall Efficacy | Superior efficacy |[8] |

Experimental Protocol: Placebo-Controlled Efficacy Study

-

Objective: To compare the efficacy and tolerance of an effervescent aspirin (900 mg)-metoclopramide (10 mg) combination with placebo for acute migraine attacks.[9]

-

Design: Double-blind, randomized, multicenter, parallel-group study.[9]

-

Participants: 303 out-patients with acute migraine, selected according to International Headache Society criteria.[9]

-

Intervention: Patients were randomized to receive either the aspirin-metoclopramide combination (n=152) or placebo (n=151) orally.[9]

-

Primary Endpoint: Headache relief within 2 hours of treatment.[9]

-

Secondary Endpoints: Complete resolution of the attack, need for rescue medication, ability to resume usual activities, and relief from associated symptoms (e.g., nausea, vomiting).[9]

-

Results: The combination was significantly more effective than placebo across all efficacy endpoints. The incidence of adverse events was similar between the two groups (20.4% for the combination vs. 18.5% for placebo).[9]

Visualizations of Development and Mechanism

Drug Development Pathway

The development of the aspirin-metoclopramide combination followed a logical progression from establishing the rationale to clinical validation.

Caption: Logical progression of the aspirin-metoclopramide combination development.

Clinical Trial Workflow

A typical clinical trial evaluating the combination followed a structured workflow to ensure robust data collection.

Caption: Standard workflow for a randomized controlled trial of the combination.

Synergistic Mechanism of Action in Migraine

The interplay between aspirin and metoclopramide provides a synergistic approach to treating migraine symptoms.

Caption: Synergistic mechanism of aspirin and metoclopramide in migraine.

Conclusion

The development of the aspirin-metoclopramide combination is a prime example of leveraging physiological and pharmacological understanding to create a more effective therapy. By addressing both the primary symptom of pain and the complicating factors of nausea and impaired drug absorption, the combination offers a comprehensive and cost-effective first-line treatment for acute migraine attacks. The extensive body of clinical evidence confirms its favorable efficacy and safety profile, solidifying its role in the therapeutic armamentarium for this common and debilitating condition.[9][11]

References

- 1. pas.va [pas.va]

- 2. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metoclopramide Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The effect of metoclopramide on the absorption of effervescent aspirin in migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of the individual constituents of an aspirin-metoclopramide combination ('Migravess') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combination of aspirin and metoclopramide produces a synergistic antithrombotic effect in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combined aspirin and metoclopramide in the acute treatment of migraine attacks: a review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. [Efficacy and tolerance of an effervescent aspirin-metoclopramide combination in the treatment of a migraine attack. Randomized double-blind study using a placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effervescent metoclopramide and aspirin (this compound) versus effervescent aspirin or placebo for migraine attacks: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aspirin With or Without an Antiemetic for Acute Migraine Headaches in Adults | AAFP [aafp.org]

In-Vitro Anti-Inflammatory Mechanisms of Migravess's Core Component: A Technical Overview

Introduction

Migravess is a pharmaceutical preparation primarily indicated for the treatment of migraine.[1] Its therapeutic effect is largely attributed to its active ingredients, which include acetylsalicylic acid (ASA), commonly known as aspirin (B1665792), and metoclopramide (B1676508).[1][2] While metoclopramide primarily addresses the gastrointestinal symptoms associated with migraine, such as nausea and gastric stasis, the anti-inflammatory and analgesic properties of this compound are derived from acetylsalicylic acid.[2] This technical guide delves into the in-vitro anti-inflammatory properties of acetylsalicylic acid, the core active component of this compound, providing a detailed examination of its mechanisms of action, supported by experimental data and pathway visualizations. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the molecular basis for the therapeutic efficacy of this compound in inflammatory conditions.

Core Anti-Inflammatory Mechanism of Acetylsalicylic Acid

Acetylsalicylic acid is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its primary anti-inflammatory effect through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are critical in the biosynthesis of prostaglandins (B1171923), which are potent inflammatory mediators.[3] By blocking the synthesis of prostaglandins from arachidonic acid, ASA mitigates the inflammatory response.[3]

Quantitative In-Vitro Data on Anti-Inflammatory Effects

The following table summarizes key quantitative data from in-vitro studies, demonstrating the anti-inflammatory efficacy of acetylsalicylic acid at a molecular level.

| Parameter | Experimental System | Concentration of ASA | Observed Effect | Reference |

| COX-1 Inhibition | Purified ovine COX-1 | 100 µM | ~95% inhibition | (Vane et al., 1971) |

| COX-2 Inhibition | Human recombinant COX-2 | 100 µM | ~60% inhibition | (Mitchell et al., 1993) |

| Prostaglandin (B15479496) E2 (PGE2) Synthesis | Human platelets | 30 µM | Significant reduction in PGE2 levels | (Patrignani et al., 1982) |

| NF-κB Activation | Human monocytic cell line (THP-1) | 5 mM | Inhibition of IκBα phosphorylation and degradation | (Yin et al., 1998) |

| Cytokine Production (TNF-α) | LPS-stimulated murine macrophages (RAW 264.7) | 10 mM | ~50% reduction in TNF-α secretion | (Kopp & Ghosh, 1994) |

Detailed Experimental Protocols

1. Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the inhibitory effect of acetylsalicylic acid on COX-1 and COX-2 activity.

-

Methodology:

-

Purified recombinant human COX-1 or COX-2 is incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

-

Various concentrations of acetylsalicylic acid (or vehicle control) are added to the enzyme preparation and pre-incubated for a specified time (e.g., 15 minutes) at room temperature to allow for acetylation of the enzyme.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.

-

The reaction is terminated by the addition of an acid solution (e.g., 1N HCl).

-

The production of prostaglandins (e.g., PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

The percentage of inhibition is calculated by comparing the prostaglandin levels in the ASA-treated samples to the vehicle-treated controls.

-

2. NF-κB Activation Assay (Western Blot)

-

Objective: To assess the effect of acetylsalicylic acid on the activation of the NF-κB signaling pathway.

-

Methodology:

-

A suitable cell line (e.g., THP-1 monocytes) is cultured to an appropriate density.

-

Cells are pre-treated with various concentrations of acetylsalicylic acid for a specified duration (e.g., 1 hour).

-

Inflammatory stimulation is induced by adding an agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

After a defined stimulation period (e.g., 30 minutes), the cells are harvested and lysed to extract cytoplasmic and nuclear proteins.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα, total IκBα, or the p65 subunit of NF-κB.

-

Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in phosphorylated IκBα and an increase in nuclear p65 indicate NF-κB activation, which is expected to be inhibited by ASA.

-

Visualized Signaling Pathways and Workflows

Caption: Inhibition of Prostaglandin Synthesis by Acetylsalicylic Acid.

Caption: Workflow for Determining COX Inhibition by ASA.

Caption: ASA's Inhibition of the NF-κB Pro-inflammatory Pathway.

The in-vitro evidence robustly supports the anti-inflammatory role of acetylsalicylic acid, the key active component in this compound. Its primary mechanism involves the irreversible inhibition of COX enzymes, leading to a significant reduction in prostaglandin synthesis. Furthermore, at higher concentrations, ASA can modulate other critical inflammatory pathways, such as NF-κB signaling. This multifaceted anti-inflammatory profile, demonstrable through a variety of in-vitro assays, underpins its long-standing use in pain and inflammation management, including its application in the context of migraine. The experimental protocols and pathway diagrams provided herein offer a foundational understanding for further research and development in the field of anti-inflammatory therapeutics.

References

- 1. Effervescent metoclopramide and aspirin (this compound) versus effervescent aspirin or placebo for migraine attacks: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5273759A - Method and composition for treating the migraine complex - Google Patents [patents.google.com]

- 3. NSAIDs in the Acute Treatment of Migraine: A Review of Clinical and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

The Prokinetic Potential of Migravess in Gastric Stasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastric stasis, a condition characterized by delayed gastric emptying, presents a significant clinical challenge. Migravess, a combination formulation of metoclopramide (B1676508) and acetylsalicylic acid (aspirin), is primarily indicated for the treatment of migraine. However, the prokinetic properties of its active pharmaceutical ingredient, metoclopramide, suggest a potential therapeutic role in managing gastric stasis. This technical guide provides an in-depth investigation into the prokinetic effects of the components of this compound, detailing their mechanisms of action, summarizing available quantitative data, and outlining relevant experimental protocols. This document aims to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction to Gastric Stasis and Prokinetic Agents

Gastric stasis, or gastroparesis, is a disorder in which the stomach takes too long to empty its contents, in the absence of any mechanical obstruction.[1] This delay can lead to a variety of symptoms, including nausea, vomiting, bloating, and early satiety. Prokinetic agents are a class of drugs that enhance gastrointestinal motility and accelerate gastric emptying.[1] Metoclopramide, a key component of this compound, is a well-established prokinetic agent.[1][2][3]

The Prokinetic Mechanism of Metoclopramide

Metoclopramide is the primary driver of the prokinetic effects of this compound. Its mechanism of action is multifaceted, involving antagonism of dopamine (B1211576) D2 receptors and agonism of serotonin (B10506) 5-HT4 receptors.[2][4][5]

-

Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract, suppressing motility.[2][4] Metoclopramide blocks these D2 receptors, thereby increasing the release of acetylcholine (B1216132) from myenteric motor neurons.[4] This cholinergic enhancement leads to increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter, and increased peristalsis of the duodenum and jejunum.[3][5]

-

Serotonin 5-HT4 Receptor Agonism: Metoclopramide also stimulates 5-HT4 receptors on enteric neurons, which further promotes the release of acetylcholine.[2][4][5] This action contributes significantly to its prokinetic effects, accelerating gastric emptying and intestinal transit.[2][3]

Signaling Pathway of Metoclopramide's Prokinetic Action

The Role of Acetylsalicylic Acid (Aspirin) in Gastric Motility

The effect of acetylsalicylic acid (aspirin) on gastric motility is more complex and, in some cases, contradictory to the prokinetic action of metoclopramide. Research indicates that aspirin (B1665792) can have a dose-dependent inhibitory effect on gastric emptying.[6] This effect may be linked to the inhibition of prostaglandin (B15479496) synthesis, as prostaglandins (B1171923) are known to play a role in regulating gastric function.[6] Some studies have shown that aspirin can reduce the frequency and amplitude of antral contractions.[7]

It is crucial for researchers to consider that the presence of aspirin in the this compound formulation could potentially modulate, and possibly diminish, the overall prokinetic effect driven by metoclopramide. However, the clinical significance of this interaction in the context of this compound's intended use and dosage requires further investigation.

Quantitative Data on Prokinetic Effects

Table 1: Effects of Metoclopramide on Gastric Emptying

| Study Population | Dosage | Method of Measurement | Key Findings | Reference |

| Healthy Volunteers | 10 mg IV | Scintigraphy | Significant acceleration of solid and liquid gastric emptying | [8] |

| Diabetic Gastroparesis | 10 mg QID | Scintigraphy | Improved gastric emptying of solids | [4] |

| Functional Dyspepsia | 10 mg TID | Breath Test | Accelerated gastric emptying | [1] |

Table 2: Effects of Aspirin on Gastric Emptying

| Study Population | Dosage | Method of Measurement | Key Findings | Reference |

| Healthy Volunteers | 975 mg | Paracetamol Absorption | Delayed gastric emptying | [6] |

| Healthy Volunteers | 650 mg | Antral Manometry | Reduced frequency and amplitude of antral contractions | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are outlines of common experimental protocols used to assess gastric motility.

Gastric Emptying Scintigraphy

This is considered the gold standard for measuring gastric emptying.

Experimental Workflow:

-

Subject Preparation: Subjects typically fast overnight.

-

Radiolabeled Meal: A standardized meal (e.g., low-fat egg meal) is labeled with a radionuclide, commonly Technetium-99m sulfur colloid.

-

Imaging: Serial images are acquired using a gamma camera at specified time points (e.g., 0, 1, 2, and 4 hours) after meal ingestion.

-

Data Analysis: Regions of interest are drawn around the stomach to quantify the amount of radioactivity remaining over time. Correction for tissue attenuation is performed using the geometric mean of anterior and posterior counts.

-

Outcome Measures: The primary outcome is the gastric emptying half-time (T1/2) and the percentage of gastric retention at various time points.

Gastric Manometry

This technique assesses the contractile activity of the stomach.

-

Catheter Placement: A manometry catheter with multiple pressure sensors is passed through the nose or mouth into the stomach and proximal small intestine.

-

Fasting and Postprandial Recordings: Pressure changes are recorded during fasting to assess the migrating motor complex (MMC) and after a standardized meal to evaluate the fed motor response.

-

Data Analysis: The frequency, amplitude, and coordination of antral and duodenal contractions are analyzed.

Discussion and Future Directions

The prokinetic effects of this compound in the context of gastric stasis are primarily attributable to its metoclopramide component. The well-defined mechanisms of D2 receptor antagonism and 5-HT4 receptor agonism provide a strong rationale for its potential utility. However, the potential for aspirin to counteract these effects warrants further dedicated investigation.

Future research should focus on:

-

Clinical trials: Evaluating the efficacy of the this compound formulation in patients with diagnosed gastroparesis.

-

Pharmacodynamic studies: Investigating the net effect of the metoclopramide-aspirin combination on gastric emptying rates and contractile patterns.

-

Dose-response studies: Determining the optimal dosing of this compound for prokinetic effects while minimizing potential side effects.

Conclusion

While this compound is not primarily indicated for gastric stasis, its active ingredient, metoclopramide, possesses significant prokinetic properties. This technical guide has elucidated the mechanisms of action of its components and summarized the available, albeit separate, data. For drug development professionals and researchers, understanding these fundamental principles is crucial for exploring the broader therapeutic potential of such combination drugs in gastrointestinal motility disorders. Further targeted research is necessary to fully characterize the prokinetic profile of the this compound formulation itself.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 6. Aspirin-induced changes in gastric function: role of endogenous prostaglandins and mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of aspirin and prostaglandin E2 on interdigestive motility complex and duodenogastric reflux in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gut.bmj.com [gut.bmj.com]

Molecular Basis for Migravess Efficacy in Acute Migraine Attacks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Migravess, a combination therapy comprising acetylsalicylic acid (aspirin) and metoclopramide (B1676508), offers a dual-pronged approach to the acute treatment of migraine attacks. Its efficacy stems from the synergistic action of its components, which target distinct but complementary pathways in migraine pathophysiology. Aspirin (B1665792), a nonsteroidal anti-inflammatory drug (NSAID), primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) involved in pain and inflammation. Metoclopramide, a dopamine (B1211576) and serotonin (B10506) receptor antagonist, not only alleviates migraine-associated nausea and vomiting but also addresses gastric stasis, a common issue that can impede the absorption of oral medications during an attack. This guide provides an in-depth examination of the molecular mechanisms, quantitative clinical data, and key experimental protocols relevant to the action of this compound.